

An In-Depth Technical Guide to JTV-519

Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Jtv-519 free base |           |  |  |  |  |
| Cat. No.:            | B1663253          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JTV-519 (also known as K201), a significant modulator of intracellular calcium handling, and its structural analogs and derivatives. JTV-519, a 1,4-benzothiazepine derivative, has garnered considerable interest for its cardioprotective and antiarrhythmic properties, primarily attributed to its stabilizing effect on the ryanodine receptor 2 (RyR2). This document delves into the structure-activity relationships, quantitative biological data, and detailed experimental methodologies relevant to the study of these compounds.

## Core Compound: JTV-519 (K201)

JTV-519 is a 1,4-benzothiazepine derivative with structural similarities to the L-type calcium channel blocker diltiazem.[1] Its primary mechanism of action involves binding to and stabilizing the closed state of the RyR2 channel in the sarcoplasmic reticulum (SR) of cardiac myocytes. [1] This action reduces diastolic calcium leak from the SR, a phenomenon implicated in cardiac arrhythmias and heart failure.[1] However, JTV-519 is not entirely specific and has been shown to interact with other cellular targets, including Na+, K+, and Ca2+ channels, and it can act as a Ca2+-dependent blocker of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][3] The role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 remains a subject of debate, with some studies suggesting it enhances the binding of calstabin2 to RyR2, while others indicate it can act independently.[1][4]



# Structural Analogs and Derivatives: Expanding Therapeutic Potential

Research efforts have focused on developing structural analogs of JTV-519 to improve its target selectivity and introduce additional beneficial activities. A notable advancement is the development of 1,4-benzothiazepine derivatives incorporating cyclopropanol groups. These novel compounds not only retain the RyR2-stabilizing properties of JTV-519 but also exhibit SERCA2a-stimulating activity, offering a dual-pronged approach to correcting dysfunctional calcium handling in cardiac disease.[2][5][6]

## **Quantitative Data on JTV-519 and Derivatives**

The following tables summarize the available quantitative data for JTV-519 and its derivatives, providing a clear comparison of their potencies and activities on key molecular targets.

Table 1: Activity of JTV-519 (K201) on SERCA

| Compound          | Target | Assay<br>Condition<br>(Ca2+<br>conc.) | IC50 (μM) | Tissue<br>Source   | Reference |
|-------------------|--------|---------------------------------------|-----------|--------------------|-----------|
| JTV-519<br>(K201) | SERCA  | 200 μΜ                                | 130       | Cardiac<br>Muscle  | [3]       |
| JTV-519<br>(K201) | SERCA  | 2 μΜ                                  | 19        | Cardiac<br>Muscle  | [3]       |
| JTV-519<br>(K201) | SERCA  | 0.25 μΜ                               | 9         | Cardiac<br>Muscle  | [3]       |
| JTV-519<br>(K201) | SERCA  | 200 μΜ                                | 104       | Skeletal<br>Muscle | [3]       |
| JTV-519<br>(K201) | SERCA  | 2 μΜ                                  | 13        | Skeletal<br>Muscle | [3]       |
| JTV-519<br>(K201) | SERCA  | 0.25 μΜ                               | 5         | Skeletal<br>Muscle | [3]       |



Table 2: Activity of Cyclopropanol-Containing 1,4-Benzothiazepine Derivatives

| Compound | Target  | EC50 (nM) | Assay System          | Reference |
|----------|---------|-----------|-----------------------|-----------|
| 12a      | SERCA2a | 383       | Cardiac<br>Microsomes | [2][5][6] |

# **Signaling Pathways and Experimental Workflows**

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.



Click to download full resolution via product page

Caption: Signaling pathway of JTV-519 and its analogs in a cardiac myocyte.





Click to download full resolution via product page

Caption: Experimental workflow for the evaluation of JTV-519 analogs.

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the evaluation of JTV-519 and its derivatives.

# [3H]Ryanodine Binding Assay

This assay is used to quantitatively determine the activity of the RyR2 channel, as [3H]ryanodine preferentially binds to the open state of the channel.

Materials:



- Microsomes from cardiac tissue or RyR2-expressing cells.
- Binding buffer: 20 mM imidazole, pH 7.0, 1 M KCl, 5 mM glutathione, and a protease inhibitor cocktail.
- [3H]ryanodine (specific activity ~50-100 Ci/mmol).
- Varying concentrations of unlabeled ryanodine for competition assays.
- Test compounds (JTV-519 or analogs).
- Glass fiber filters.
- · Scintillation cocktail and counter.

#### Procedure:

- Prepare cardiac microsomes by differential centrifugation.
- Incubate the microsomes (50-100 μg of protein) in the binding buffer with a fixed concentration of [³H]ryanodine (e.g., 2-10 nM) and varying concentrations of the test compound.
- For competition assays, include varying concentrations of unlabeled ryanodine to determine non-specific binding.
- Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the IC50 or EC50 values of the test compounds.

## **SERCA Activity Assay (NADH-Coupled Enzyme Assay)**

## Foundational & Exploratory

Check Availability & Pricing



This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.

#### Materials:

- Cardiac microsomes.
- Assay buffer: 50 mM MOPS or HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM EGTA.
- Substrate solution: 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH.
- Coupling enzymes: pyruvate kinase (10 units/mL) and lactate dehydrogenase (10 units/mL).
- Calcium chloride solution to achieve desired free Ca<sup>2+</sup> concentrations.
- Thapsigargin (a specific SERCA inhibitor) to determine SERCA-specific activity.
- Test compounds.

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, substrate solution, and coupling enzymes.
- Add cardiac microsomes (10-20 μg) to the reaction mixture.
- Add the test compound at various concentrations.
- Initiate the reaction by adding a specific concentration of CaCl<sub>2</sub> to achieve the desired free Ca<sup>2+</sup> level.
- Monitor the decrease in NADH absorbance at 340 nm in a spectrophotometer at 37°C.
- After a stable rate is achieved, add thapsigargin to inhibit SERCA and measure the background ATPase activity.
- The SERCA-specific activity is the difference between the rates before and after the addition of thapsigargin.



Calculate the effect of the test compounds on SERCA activity and determine IC50 or EC50 values.

## **Intracellular Calcium Spark Measurement**

This method uses confocal microscopy to visualize and quantify spontaneous, localized Ca<sup>2+</sup> release events (Ca<sup>2+</sup> sparks) from the SR in isolated cardiomyocytes.

#### Materials:

- Isolated cardiac myocytes.
- · Tyrode's solution.
- Fluorescent Ca<sup>2+</sup> indicator (e.g., Fluo-4 AM).
- Laser scanning confocal microscope equipped for line-scan imaging.
- Image analysis software.

#### Procedure:

- Isolate ventricular myocytes from animal hearts (e.g., rat or mouse) by enzymatic digestion.
- Load the isolated myocytes with a  $Ca^{2+}$ -sensitive fluorescent dye (e.g., 5-10  $\mu$ M Fluo-4 AM) for 20-30 minutes at room temperature.
- Transfer the dye-loaded cells to a perfusion chamber on the stage of a confocal microscope and perfuse with Tyrode's solution.
- Use the line-scan mode of the confocal microscope to acquire images along the longitudinal axis of the myocyte with high temporal resolution.
- Record spontaneous Ca<sup>2+</sup> sparks in resting cells.
- Apply the test compound (JTV-519 or analog) through the perfusion system and record changes in Ca<sup>2+</sup> spark frequency, amplitude, and duration.



 Analyze the recorded images using specialized software to quantify the characteristics of the Ca<sup>2+</sup> sparks.

## Patch-Clamp Electrophysiology for L-type Ca<sup>2+</sup> Current

This technique is employed to measure the effect of JTV-519 and its analogs on the L-type Ca<sup>2+</sup> current (ICa,L) in isolated cardiomyocytes, to assess off-target effects.

#### Materials:

- Isolated cardiac myocytes.
- Patch-clamp amplifier and data acquisition system.
- Borosilicate glass capillaries for fabricating micropipettes.
- External solution (Tyrode's solution containing a blocker for Na<sup>+</sup> and K<sup>+</sup> channels, e.g., tetrodotoxin and CsCl).
- Internal (pipette) solution containing a Cs<sup>+</sup>-based solution to block K<sup>+</sup> currents and EGTA to buffer intracellular Ca<sup>2+</sup>.

#### Procedure:

- Place isolated cardiomyocytes in a recording chamber on an inverted microscope.
- Pull glass micropipettes to a resistance of 2-4 M $\Omega$  when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single myocyte.
- Hold the cell membrane potential at a level that inactivates Na+ channels (e.g., -40 mV).
- Apply depolarizing voltage steps (e.g., to 0 mV) to elicit the L-type Ca<sup>2+</sup> current.
- Record the baseline ICa,L.
- Perfuse the cell with the external solution containing the test compound at various concentrations.



- Record the ICa,L in the presence of the compound and determine the dose-dependent effect on the current amplitude.
- Analyze the data to determine the IC50 for the inhibition of the L-type Ca<sup>2+</sup> channel.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to JTV-519 Structural Analogs and Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663253#jtv-519-structural-analogs-and-derivatives]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com